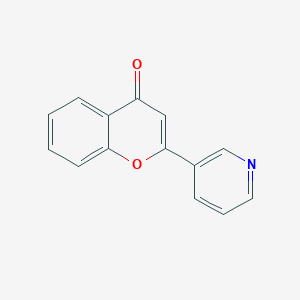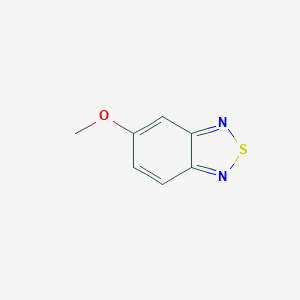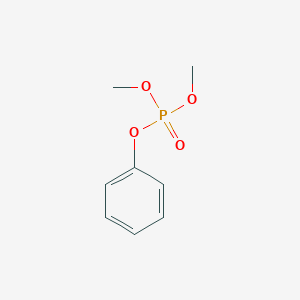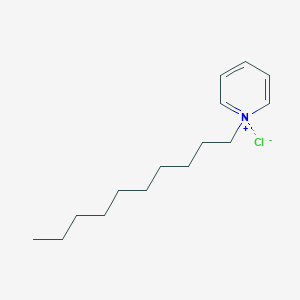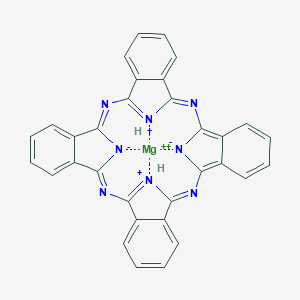
(R)-2-Hydroxypentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Hydroxypentanenitrile is a chemical compound that belongs to the class of nitriles. It is a chiral molecule that has a hydroxyl group and a nitrile group attached to a five-carbon chain. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of (R)-2-Hydroxypentanenitrile is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that (R)-2-Hydroxypentanenitrile exhibits potent anti-inflammatory and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-2-Hydroxypentanenitrile is its high enantioselectivity, which makes it a useful intermediate in the synthesis of chiral compounds. However, its high cost and limited availability can be a major limitation for its use in lab experiments.
Future Directions
There are several potential future directions for the research on (R)-2-Hydroxypentanenitrile. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as inflammation and pain. Another direction is to explore new synthesis methods to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in the body.
Synthesis Methods
The synthesis of (R)-2-Hydroxypentanenitrile can be achieved through several methods. One of the most commonly used methods is the asymmetric hydrocyanation of unsaturated ketones. This reaction involves the addition of hydrogen cyanide to the double bond in the presence of a chiral catalyst to produce the desired product with high enantioselectivity.
Scientific Research Applications
(R)-2-Hydroxypentanenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated as a potential intermediate in the synthesis of various drugs, such as antidepressants and antipsychotics.
properties
CAS RN |
10021-63-3 |
|---|---|
Product Name |
(R)-2-Hydroxypentanenitrile |
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(2R)-2-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
InChI Key |
AANFRDGJHYLLAE-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](C#N)O |
SMILES |
CCCC(C#N)O |
Canonical SMILES |
CCCC(C#N)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








